Ethyl thieno[2,3-D]thiazole-2-carboxylate
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Overview
Description
Ethyl thieno[2,3-D]thiazole-2-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl thieno[2,3-D]thiazole-2-carboxylate typically involves the reaction of ethyl 2-mercaptoacetate with 4-chlorothiazole-5-carbaldehyde. This reaction proceeds through a condensation mechanism, forming the thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials. Purification of the product is achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[2,3-D]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl thieno[2,3-D]thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl thieno[2,3-D]thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl thieno[2,3-D]thiazole-2-carboxylate can be compared with other similar compounds such as:
Thieno[3,2-c]pyrazole derivatives: Known for their antimicrobial activities.
Thieno[2,3-d]pyrimidine derivatives: Explored for their anticancer properties.
Benzothiazoles: Widely studied for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7NO2S2 |
---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
ethyl thieno[2,3-d][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C8H7NO2S2/c1-2-11-8(10)7-9-6-5(13-7)3-4-12-6/h3-4H,2H2,1H3 |
InChI Key |
YQSOMSAXHIVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CS2 |
Origin of Product |
United States |
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